4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid
Description
This compound is a chiral, Boc (tert-butoxycarbonyl)-protected amino acid derivative with a molecular weight of 251.29 and the molecular formula C₁₄H₂₃N₂O₆ . Its structure features a seven-carbon backbone with a methoxy-oxo group at position 7 and a Boc-protected amino group at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly for peptide modifications and drug discovery, due to its stability under basic and acidic conditions and its role in protecting reactive amino groups during multi-step reactions .
Properties
IUPAC Name |
7-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(18)14-9(5-7-10(15)16)6-8-11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOXJANNCCARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid typically involves the protection of the amino group with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the electrophile in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Boc Group Removal
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. This step is critical for subsequent peptide coupling.
Mechanism : Protonation of the Boc group’s carbonyl oxygen triggers cleavage, releasing CO<sub>2</sub> and tert-butanol. ZnBr<sub>2</sub> acts as a Lewis acid to stabilize intermediates .
Methoxy Ester Hydrolysis
The 7-methoxy ester undergoes hydrolysis to yield a carboxylic acid, often prior to amide bond formation.
| Conditions | Product | Catalysts | Yield | Source |
|---|---|---|---|---|
| 1M HCl in THF/H<sub>2</sub>O (1:1) | 7-Oxoheptanoic acid derivative | None | 60–70% | |
| LiOH in MeOH/H<sub>2</sub>O | Deprotected carboxylic acid | Phase-transfer | 85% |
Notes : Acidic hydrolysis preserves the Boc group, while basic conditions may require sequential deprotection.
Carboxylic Acid Activation
The terminal carboxylic acid is activated for coupling using carbodiimides or phosphonium reagents.
| Coupling Agent | Solvent | Additive | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt | DMF | DIPEA | 88% | |
| PyBroP | DCM | Collidine | 82% |
Example : Reaction with β-ketoester-derived amines (e.g., compound 7 in ) using PyBroP produces amides in >80% yield. Excess activated acid minimizes dimerization of free amines .
Esterification/Transesterification
The methoxy ester can be modified to other esters under nucleophilic conditions.
| Reagents | New Ester Group | Temperature | Yield | Source |
|---|---|---|---|---|
| Ethanol/H<sup>+</sup> (cat.) | Ethyl ester | Reflux | 65% | |
| Benzyl alcohol/DCC | Benzyl ester | 0°C to rt | 78% |
Dimerization
The free amine (post-Boc deprotection) dimerizes via Schiff base formation under basic conditions . Mitigation strategies include:
Leucic Acid Elimination
Attempted TBDPS deprotection in advanced intermediates can trigger elimination of leucic acid residues. Alternative protecting groups (e.g., TBDPS over TBDMS) improve stability .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Reagents | Key Applications |
|---|---|---|---|
| Boc-protected amine | Acidic deprotection | TFA, ZnBr<sub>2</sub> | Peptide chain elongation |
| Methoxy ester | Hydrolysis | HCl, LiOH | Carboxylic acid precursor |
| Terminal carboxylic acid | Amide coupling | EDCI, PyBroP | Drug conjugate synthesis |
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs with Boc-Protected Amino Groups
(2S,6R)-7-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-7-oxoheptanoic Acid
- Molecular Weight : 285.34 (C₂₀H₃₃N₂O₇)
- Key Features: This compound shares the Boc-protected amino group and heptanoic acid backbone but incorporates an additional Fmoc (9-fluorenylmethoxycarbonyl) group at position 6, enhancing its utility in solid-phase peptide synthesis (SPPS). The stereochemistry (2S,6R) also distinguishes its reactivity in chiral environments .
- Applications : Used for orthogonal protection strategies, where Boc and Fmoc groups are sequentially removed during peptide assembly .
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
Functional Analogs with Photolabile or Bioactive Groups
4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino]butanoic Acid (BC204)
- Molecular Formula : C₁₆H₁₇N₂O₆
- Key Features: A "caged" GABA derivative with a coumarin-based photolabile protecting group. Unlike the Boc-protected heptanoic acid, BC204 releases the neurotransmitter GABA upon UV irradiation (300–400 nm) via solvolytic photodegradation .
- Applications : Critical for spatiotemporal studies of neuronal circuits, contrasting with the synthetic utility of the Boc-protected compound .
5-Carbamimidamido-2-oxopentanoic Acid
- Molecular Formula : C₆H₁₀N₃O₃
- Key Features: Contains a carbamimidamido group instead of the Boc-protected amino group. This modification increases polarity and hydrogen-bonding capacity, making it suitable for enzyme-substrate interaction studies .
Key Observations :
- Structural complexity (e.g., stereochemistry, cyclic vs. linear backbones) correlates with synthesis costs and applications.
Research Findings and Stability Profiles
- Stability: The Boc group in 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid provides superior stability under acidic conditions (e.g., TFA deprotection in SPPS) compared to Fmoc or photolabile groups, which require basic conditions or UV light, respectively .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid, also known as 7-(tert-butoxy)-7-oxoheptanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H20O4
- Molecular Weight : 216.27 g/mol
- CAS Number : 1469894-57-2
- Purity : Typically ≥95% .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group enhances lipophilicity, facilitating membrane permeability and potentially affecting the compound's bioavailability.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, indicating a potential for this compound to exhibit similar effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs possess antimicrobial properties. For instance:
- Case Study : A derivative with a Boc group demonstrated significant activity against Gram-positive bacteria, suggesting that modifications in the carbon chain length and functional groups could enhance efficacy .
Anti-inflammatory Properties
Inflammation is a critical component of various diseases. Compounds like this compound may exert anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory pathways.
Data Table: Biological Activities of Related Compounds
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Inflammation Modulation :
Q & A
Q. What are the standard methodologies for synthesizing 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves stepwise protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA in THF) to protect the amine . Methoxy and oxo groups are introduced via esterification or oxidation. Key parameters include:
- Temperature control (<0°C for Boc protection to avoid premature deprotection).
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for Boc reactions).
- Monitoring via TLC or HPLC to track intermediates .
Yield optimization requires factorial design experiments (e.g., varying equivalents of reagents or reaction time) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies Boc-protected amines (δ ~1.4 ppm for tert-butyl) and ester carbonyls (δ ~170 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (220–280 nm) confirm purity. MS (ESI+) detects molecular ions [M+H⁺] at m/z ~348.3 .
- FT-IR : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (ester and oxo) .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines (Q1A–Q1E):
- Conditions : Test degradation at 25°C/60% RH (long-term), 40°C/75% RH (accelerated), and light exposure (ICH Q1B) .
- Analytical Endpoints : Monitor hydrolysis of Boc (via HPLC) and ester groups (via NMR).
- Data Table :
| Condition | Degradation Products (Major) | Half-Life (Days) |
|---|---|---|
| 25°C/60% RH | None detected | >180 |
| 40°C/75% RH | 4-amino-7-methoxyheptanoic acid | ~30 |
| Light (UV) | Oxidative byproducts | ~15 |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Steps:
Computational Validation : Use DFT (B3LYP/6-31G*) to simulate NMR shifts in explicit solvents (e.g., DMSO or CDCl₃) .
Variable Temperature NMR : Detect conformational changes (e.g., rotamers of the Boc group) .
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without destabilizing the Boc group?
- Methodological Answer :
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based systems to enhance aqueous solubility .
- pH Adjustment : Buffers near pH 7.4 (PBS) minimize Boc hydrolysis while maintaining solubility.
- Surfactants : Polysorbate-80 (0.01%) prevents aggregation in cell culture media .
Q. How can researchers address low reproducibility in synthetic batches due to trace metal contaminants?
- Methodological Answer :
- Purification : Chelating agents (EDTA) in wash steps or silica gel chromatography remove metal ions .
- Quality Control : ICP-MS detects trace metals (e.g., Fe³⁺, Cu²⁺) at ppm levels .
- Reagent Sourcing : Use ultrapure solvents (HPLC-grade) and Boc-protected intermediates with ≥99.5% purity .
Q. What advanced kinetic models predict the compound’s degradation pathways in biological matrices?
- Methodological Answer :
- PBPK Modeling : Compartmental models (e.g., GastroPlus™) simulate hydrolysis in plasma and liver microsomes .
- LC-MS/MS Metabolite ID : Identify phase I/II metabolites (e.g., de-esterified or glucuronidated forms) .
- Data Integration : Use Arrhenius plots to correlate temperature-dependent degradation rates with shelf-life .
Methodological Resources
- Experimental Design : Factorial design (DOE) for reaction optimization .
- Data Validation : Cross-reference CAS Common Chemistry (CAS RN: 24090-40-2) and PubChem (CID: 146171430) for spectral libraries .
- Safety Protocols : Follow SDS guidelines for handling hygroscopic or light-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
